molecular formula C8H12BrN3O2S B11716518 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide

5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide

Cat. No.: B11716518
M. Wt: 294.17 g/mol
InChI Key: WHGNUNOAWXGQLQ-UHFFFAOYSA-N
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Description

5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: is a chemical compound with the molecular formula C8H12BrN3O2S and a molecular weight of 294.17 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(9)7(5-10-12)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

WHGNUNOAWXGQLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=C(C=N1)C2CC2)Br

Origin of Product

United States

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